molecular formula C10H20O2SSi B2882510 3-[(tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde CAS No. 2416231-31-5

3-[(tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde

Cat. No.: B2882510
CAS No.: 2416231-31-5
M. Wt: 232.41
InChI Key: PFVDOLGUXLSZNO-UHFFFAOYSA-N
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Description

3-[(tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde is a chemical compound with the molecular formula C10H20O2SSi. It is a silyl-protected aldehyde, which means it contains a silyl group (tert-butyl(dimethyl)silyl) that protects the aldehyde functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde typically involves the protection of an aldehyde group with a tert-butyl(dimethyl)silyl group. One common method involves the reaction of a thietane derivative with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

the principles of protecting group chemistry and the use of silyl chlorides in organic synthesis are well-established in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[(tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which 3-[(tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde exerts its effects is primarily through its reactivity as an aldehyde. The silyl group protects the aldehyde from unwanted reactions, allowing for selective deprotection and subsequent reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde is unique due to its thietane ring structure, which imparts distinct reactivity compared to other silyl-protected aldehydes. This uniqueness makes it valuable in specific synthetic applications where the thietane ring is required .

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxythietane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2SSi/c1-9(2,3)14(4,5)12-10(6-11)7-13-8-10/h6H,7-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVDOLGUXLSZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CSC1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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